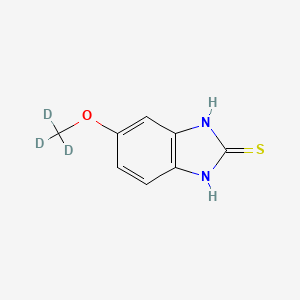
Tirofiban-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tirofiban hydrochloride is a non-peptide antagonist of the platelet GP IIb/IIIa receptor, which inhibits platelet aggregation . It is used to reduce the rate of thrombotic cardiovascular events in patients with non-ST elevation acute coronary syndrome (NSTE-ACS) . Tirofiban prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery .
Synthesis Analysis
Tirofiban hydrochloride was synthesized from L-tyrosine through five main reactions such as esterification, sulfonylation, mitsunobu, hydrolyzation, and catalytic hydrogenation . Another synthesis method involved silylation with trimethylsilyl chloride, sulfonylation, and deprotection .
Molecular Structure Analysis
Tirofiban is a member of the class of piperidines that is L-tyrosine in which a hydrogen attached to the amino group is replaced by a butylsulfonyl group and in which the hydrogen attached to the phenolic hydroxy group is replaced by a 4-(piperidin-4-yl)butyl group .
Physical And Chemical Properties Analysis
Tirofiban-d9 Hydrochloride has a molecular formula of C22H37ClN2O5S . It is a white to off-white, non-hygroscopic, free-flowing powder . It is very slightly soluble in water .
Scientific Research Applications
Acute Ischemic Stroke (AIS) Treatment
Tirofiban-d9 Hydrochloride: may be used in research related to the treatment of acute ischemic stroke (AIS). It acts as a non-peptide selective platelet glycoprotein (GP) IIb/IIIa receptor inhibitor, which helps in reversibly inhibiting fibrinogen-dependent platelet aggregation and subsequent thrombi formation that contribute to major atherosclerotic complications during AIS .
Acute Coronary Syndromes
In studies focusing on acute coronary syndromes, Tirofiban-d9 Hydrochloride could be applied as a highly selective, fast-acting platelet receptor antagonist with a short half-life. It has been proven effective and safe in numerous studies for the treatment of these syndromes .
Neurological Deterioration
Research on neurological deterioration in patients with acute non-cardioembolic stroke could utilize Tirofiban-d9 Hydrochloride to investigate its effects on reducing early neurological deterioration. This application was highlighted in a study published in JAMA Neurology .
Mechanism of Action
Target of Action
Tirofiban-d9 Hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation and clot formation.
Mode of Action
Tirofiban-d9 Hydrochloride is a non-peptide reversible antagonist of the platelet GP IIb/IIIa receptor . It works by preventing fibrinogen from binding to this receptor, thereby inhibiting platelet aggregation . This inhibition is dose- and concentration-dependent when administered intravenously .
Biochemical Pathways
By blocking the GP IIb/IIIa receptor, Tirofiban-d9 Hydrochloride disrupts the normal biochemical pathways of platelet aggregation . This prevents the formation of thrombi, which are major contributors to atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .
Pharmacokinetics
Tirofiban-d9 Hydrochloride has a half-life of approximately 2 hours . It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban-d9 Hydrochloride . Metabolism is limited .
Result of Action
The molecular and cellular effects of Tirofiban-d9 Hydrochloride’s action involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . By inhibiting platelet aggregation, it reduces the risk of thrombotic cardiovascular events .
properties
IUPAC Name |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-MDIJXIJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662209 |
Source


|
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331911-68-2 |
Source


|
| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

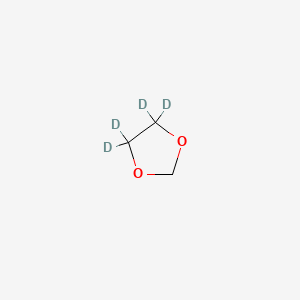
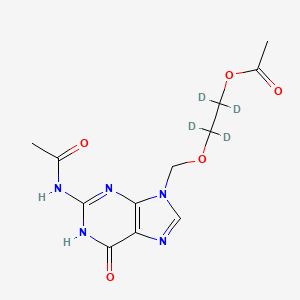
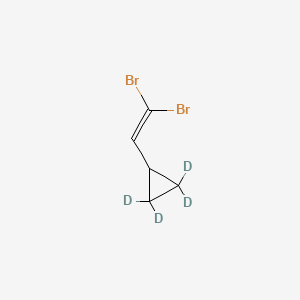
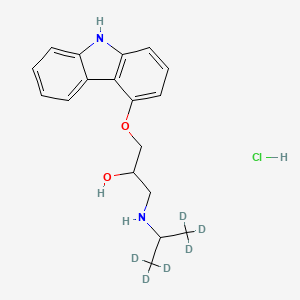
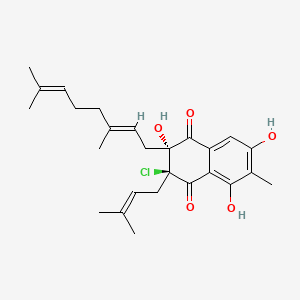
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
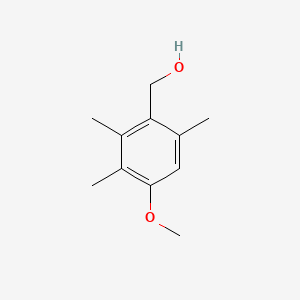
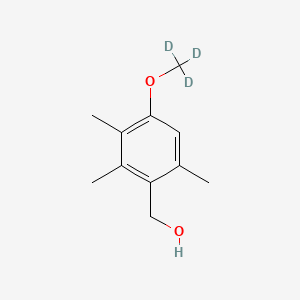
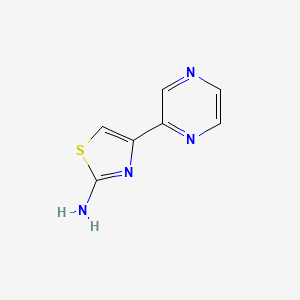
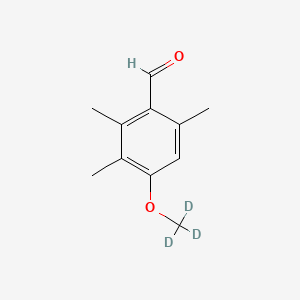

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

